Ácido 2-hidroxi-6-metoxibenzoico

Descripción general

Descripción

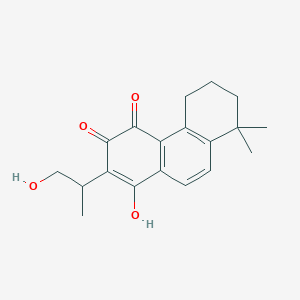

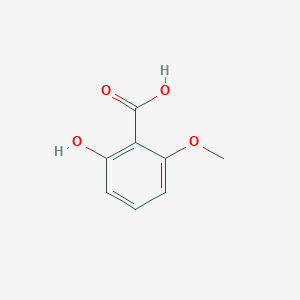

El ácido 2-hidroxi-6-metoxibenzoico, también conocido como ácido 6-metoxisalícilico, es un ácido fenólico con la fórmula molecular C8H8O4 y un peso molecular de 168,15 g/mol . Este compuesto se caracteriza por la presencia de grupos hidroxilo y metoxi unidos a un anillo de benceno, lo que lo convierte en un derivado del ácido salicílico. Es conocido por sus efectos analgésicos significativos y se utiliza en diversas aplicaciones de investigación científica .

Aplicaciones Científicas De Investigación

El ácido 2-hidroxi-6-metoxibenzoico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 2-hidroxi-6-metoxibenzoico implica su interacción con objetivos moleculares y vías específicas. Se sabe que exhibe efectos analgésicos inhibiendo la síntesis de prostaglandinas, que son mediadores del dolor y la inflamación. Los grupos hidroxilo y metoxi del compuesto desempeñan un papel crucial en su unión a los sitios activos de las enzimas involucradas en la síntesis de prostaglandinas .

Análisis Bioquímico

Biochemical Properties

2-Hydroxy-6-methoxybenzoic acid plays a role in biochemical reactions. It can be used for the determination of acetylsalicylic acid and its major metabolite, salicylic acid, in animal plasma

Cellular Effects

It has been reported to exhibit significant analgesic effects , suggesting that it may influence cell function and cellular processes.

Molecular Mechanism

Given its analgesic effects , it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Dosage Effects in Animal Models

2-Hydroxy-6-methoxybenzoic acid can be used for the determination of acetylsalicylic acid and its major metabolite, salicylic acid, in animal plasma

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 2-hidroxi-6-metoxibenzoico se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de o-cloro benzonitrilo con metóxido de sodio en un autoclave a 80-100 °C y una presión de 0,2-0,4 Mpa. La mezcla de reacción se trata luego con sosa cáustica líquida, seguida de destilación para recuperar metanol. El producto final se obtiene por acidificación con ácido clorhídrico, lo que da como resultado la precipitación del ácido 2-hidroxi-6-metoxibenzoico .

Métodos de producción industrial: Los métodos de producción industrial para el ácido 2-hidroxi-6-metoxibenzoico suelen implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados garantiza una calidad y un rendimiento consistentes del producto. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 2-hidroxi-6-metoxibenzoico experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas correspondientes.

Reducción: El grupo carboxilo se puede reducir para formar alcoholes.

Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos para reacciones de sustitución.

Principales productos formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Alcoholes y otros derivados reducidos.

Sustitución: Varios ácidos benzoicos sustituidos.

Comparación Con Compuestos Similares

El ácido 2-hidroxi-6-metoxibenzoico se puede comparar con otros compuestos similares como:

Ácido salicílico: Carece del grupo metoxi, lo que lo hace menos lipofílico en comparación con el ácido 2-hidroxi-6-metoxibenzoico.

Ácido p-hidroxibenzoico: Tiene un grupo hidroxilo en la posición para, lo que da como resultado diferentes propiedades químicas y reactividad.

Ácido vanílico: Contiene grupos hidroxilo y metoxi pero en diferentes posiciones, lo que lleva a variaciones en la actividad biológica.

Estas comparaciones destacan las características estructurales y propiedades únicas del ácido 2-hidroxi-6-metoxibenzoico, lo que lo convierte en un compuesto valioso en diversas aplicaciones científicas e industriales.

Propiedades

IUPAC Name |

2-hydroxy-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUQLHHARJUJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343682 | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-64-6 | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin and significance of 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid has been identified as a natural fumigant present in the root barks of the Securicicidaca longepedunculata plant. [] This compound exhibits biocide effects against insects commonly found in stored grains, highlighting its potential for pest control applications. []

Q2: What is the structural characterization of 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid possesses a molecular formula of C8H8O4 with a molecular weight of 168.15 g/mol. [] Its structure has been elucidated using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Gas-Liquid Chromatography (GLC), and 1H-Nuclear Magnetic Resonance (NMR) spectrometry. []

Q3: How has terahertz spectroscopy contributed to understanding 6-Methoxysalicylic acid?

A: Terahertz time-domain spectroscopy (THz-TDS) has been employed to investigate the characteristic absorption spectra of 6-Methoxysalicylic acid and its isomers (3- and 4-methoxysalicylic acid) within the 0.4–3.0 THz range. [] These studies, coupled with density functional theory calculations, provided insights into the vibrational modes, chemical bonds, and weak interactions present in the molecule. []

Q4: What types of weak interactions dominate in 6-Methoxysalicylic acid?

A: Analysis using the Interaction Region Indicator (IRI) and Energy Decomposition Analysis based on Forcefield (EDA-FF) revealed that van der Waals interactions predominantly govern the weak interactions in 6-Methoxysalicylic acid. [] The analysis also highlighted subtle differences in intra- and intermolecular hydrogen bonding patterns among the three isomers. []

Q5: Has 6-Methoxysalicylic acid been investigated for its smooth muscle relaxant properties?

A: Yes, research on Brickellia veronicaefolia extracts identified 6-Methoxysalicylic acid as one of the compounds responsible for inhibiting spontaneous contractions in the guinea-pig ileum. [] Its activity, comparable to that of papaverine, suggests potential therapeutic applications for gastrointestinal disorders. []

Q6: Is there a connection between 6-Methoxysalicylic acid and tannins?

A: Studies on the tannins of Cassia auriculata bark revealed that oxidation of a trimethyl ether derivative with potassium permanganate yielded 2,4-dimethoxybenzoic acid and 6-Methoxysalicylic acid as products. [] This finding suggests a structural relationship between 6-Methoxysalicylic acid and certain tannin components. []

Q7: What are the analytical methods used for quantifying 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid has been utilized as an internal standard in high-performance liquid chromatography (HPLC) methods developed for determining the plasma concentration of 10-hydroxycarbamazepine, the active metabolite of oxcarbazepine, in patients with epilepsy. []

Q8: What is the significance of 6-Methoxysalicylic acid in traditional medicine?

A: 6-Methoxysalicylic acid has been isolated from Curculigo orchioides Gaertn, a plant traditionally used in Chinese medicine. [] While its specific role in traditional remedies remains unclear, its presence in Curculigo orchioides hints at potential medicinal properties yet to be fully explored. []

Q9: Has 6-Methoxysalicylic acid been found in other plant species?

A: Yes, 6-Methoxysalicylic acid has been isolated from various plant species, including Securidaca longipedunculata [, ], Curculigo orchioides Gaertn [], Cassia auriculata [], Brickellia veronicaefolia [], Curculigo annamitica Gagnep [], and Solidago virgaurea []. This widespread occurrence suggests a potentially significant role in plant biochemistry and potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B53061.png)

![(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one](/img/structure/B53063.png)